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Compound of Interest

Compound Name: Jatrophane VI

Cat. No.: B1151642 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for a specific compound formally designated as "Jatrophane
VI" with associated experimental spectroscopic data (NMR, MS) in peer-reviewed scientific

literature have been unsuccessful. The Natural Products Magnetic Resonance Database (NP-

MRD) contains an entry for a "Jatrophane VI" (NP0140556) with predicted NMR data, but no

link to a primary publication with experimental validation. To provide a comprehensive and

technically accurate guide as requested, this document utilizes Euphjatrophane A, a well-

characterized jatrophane diterpenoid isolated from Euphorbia peplus Linn., as a representative

example. All data and protocols presented herein pertain to Euphjatrophane A.

Introduction to Jatrophane Diterpenoids
Jatrophane diterpenoids are a class of natural products characterized by a distinctive

macrocyclic 5/12-membered bicyclic carbon skeleton.[1] They are found predominantly in

plants of the Euphorbiaceae family.[1] These compounds have garnered significant interest

from the scientific community due to their diverse and potent biological activities, including

antitumor, anti-inflammatory, and multidrug resistance (MDR) reversal properties. The complex

and varied substitution patterns on the jatrophane core lead to a vast array of structurally

unique compounds, making their detailed spectroscopic characterization crucial for structure

elucidation and further research.
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Spectroscopic Data for Euphjatrophane A
The structural elucidation of jatrophane diterpenoids like Euphjatrophane A relies on a

combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance

(NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS) Data
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to

determine the exact mass of the molecule, which in turn allows for the calculation of its

molecular formula.

Table 1: Mass Spectrometry Data for Euphjatrophane A

Parameter Value

Molecular Formula C₂₉H₃₆O₇

Ion [M + Na]⁺

Calculated m/z 519.2353

Measured m/z 519.2346

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
1D (¹H and ¹³C) and 2D NMR experiments are essential for determining the connectivity and

stereochemistry of the molecule. The data is typically acquired in a deuterated solvent, such as

chloroform-d (CDCl₃).

Table 2: ¹H NMR (600 MHz, CDCl₃) Data for Euphjatrophane A

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1151642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position δH (ppm) Multiplicity J (Hz)

1 2.58 m

2 3.25 m

3 5.84 t 3.5

4 2.67 m

5 5.74 d 10.2

7 5.24 s

8 2.45 m

8 2.05 m

11 5.63 d 16.2

12 5.62 d 16.2

13 3.65 m

14 2.38 m

14 2.25 m

15 4.28 s

16 1.05 d 6.4

17a 5.18 s

17b 4.82 s

18 1.22 s

19 1.21 s

20 1.36 d 6.5

2' 8.11 d 7.9

3' 7.45 t 7.6

4' 7.56 t 7.3
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5' 7.45 t 7.6

6' 8.11 d 7.9

2'' 1.84 s

Table 3: ¹³C NMR (150 MHz, CDCl₃) Data for Euphjatrophane A
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Position δC (ppm) Type

1 45.3 CH

2 39.8 CH

3 78.5 CH

4 48.7 CH

5 76.4 CH

6 142.4 C

7 77.2 CH

8 35.1 CH₂

9 212.1 C

10 51.1 C

11 135.7 CH

12 134.1 CH

13 42.3 CH

14 38.2 CH₂

15 79.8 C

16 19.8 CH₃

17 114.8 CH₂

18 28.9 CH₃

19 24.5 CH₃

20 18.2 CH₃

1' 129.7 C

2', 6' 129.9 CH

3', 5' 128.5 CH
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4' 134.0 CH

7' 166.0 C

1'' 169.2 C

2'' 20.7 CH₃

Experimental Protocols
The following sections detail the general procedures for the isolation and spectroscopic

analysis of jatrophane diterpenoids, using Euphjatrophane A as an example.

Isolation and Purification
The isolation of jatrophane diterpenoids from plant material is a multi-step process involving

extraction and chromatography.
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Air-dried and powdered whole plants of Euphorbia peplus

Extraction with 95% EtOH at room temperature

Concentration under reduced pressure to yield crude extract

Suspension in H₂O and partitioning with EtOAc

EtOAc Extract

Silica gel column chromatography (petroleum ether/acetone gradient)

Collection of Fractions (Fr.1 - Fr.10)

Fraction 5

MCI gel C18 column (MeOH/H₂O gradient)

Sub-fractions

Silica gel column chromatography (petroleum ether/EtOAc gradient)

Preparative TLC

Euphjatrophane A (1)

Click to download full resolution via product page

Caption: General workflow for the isolation of Euphjatrophane A.
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Spectroscopic Analysis
The structural characterization of the purified compound involves several spectroscopic

techniques.

UV Spectroscopy: UV spectra are measured on a spectrophotometer.

IR Spectroscopy: IR spectra are recorded on a spectrometer using KBr pellets.

NMR Spectroscopy: 1D and 2D NMR spectra are recorded on a high-field NMR

spectrometer (e.g., 400, 500, or 600 MHz) with trimethylsilane (TMS) as the internal

standard.

Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF mass

spectrometer.

Structural Elucidation Pathway
The data obtained from the various spectroscopic experiments are pieced together to

determine the final structure of the compound.

HRESIMS Data Molecular Formula (C₂₉H₃₆O₇)

1D NMR (¹H, ¹³C) Identification of Key Functional Groups and Spin Systems

2D NMR (COSY, HSQC, HMBC)

Assembly of Fragments and Determination of Planar Structure Relative Stereochemistry Determination (NOESY) Final Structure of Euphjatrophane A

Click to download full resolution via product page

Caption: Logical workflow for the structure elucidation of Euphjatrophane A.

Conclusion
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The spectroscopic characterization of jatrophane diterpenoids is a complex process that

requires a combination of sophisticated analytical techniques. The data presented for

Euphjatrophane A serves as a representative example of the type of information required for

the unambiguous structure determination of these biologically important molecules. This guide

provides researchers, scientists, and drug development professionals with a foundational

understanding of the spectroscopic data and experimental protocols associated with the study

of jatrophane diterpenoids. The detailed NMR and MS data, along with the outlined

experimental workflows, are crucial for the identification, characterization, and subsequent

development of these promising natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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